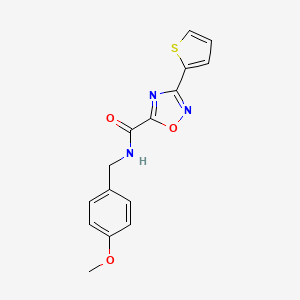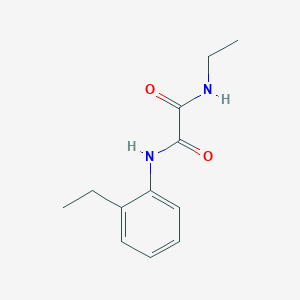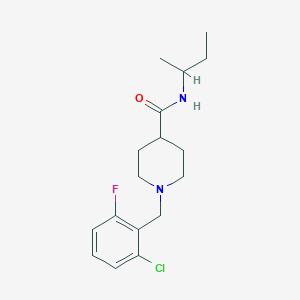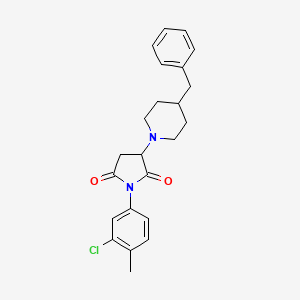
dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BPTM, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. BPTM belongs to the class of pyridine carboxylates and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may exert its antitumor activity by inhibiting the Akt/mTOR signaling pathway. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit various biochemical and physiological effects. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the levels of inflammatory mediators. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a stable compound that can be easily synthesized using various methods. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. However, dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations for lab experiments. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has low solubility in water, which may limit its use in some experiments. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the study of dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Further studies are needed to elucidate the mechanism of action of dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in vivo. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may also be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may be studied in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, but also has some limitations. Future studies are needed to elucidate the mechanism of action of dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and investigate its efficacy in vivo.
Synthesis Methods
Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using various methods, including the one-pot synthesis method, Suzuki-Miyaura cross-coupling reaction, and Heck reaction. The one-pot synthesis method involves the reaction of 3-bromobenzaldehyde, malonic acid, and methylamine in the presence of acetic acid and glacial acetic acid. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-bromoanisole with trimethyl borate in the presence of palladium catalyst and triphenylphosphine, followed by the reaction with malonic acid and methylamine. The Heck reaction involves the reaction of 3-bromoanisole with ethyl acrylate in the presence of palladium catalyst and triethylamine, followed by the reaction with malonic acid and methylamine.
Scientific Research Applications
Dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in scientific research due to its potential therapeutic applications. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied in various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
properties
IUPAC Name |
dimethyl 4-(3-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-7-6-8-13(19)9-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZJJHVJUUOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)
![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)


![methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide](/img/structure/B5031327.png)
![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031364.png)
![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)
